Differential DNA Sequence Selectivity: Saframycin S Binds 5'-CGG, a Sequence Not Recognized by Saframycin A
Saframycin S exhibits a unique DNA footprint at the 5'-CGG sequence, a binding site that is not recognized by saframycin A. Both compounds share a preference for 5'-GGG and 5'-GGC motifs; however, saframycin A shows no detectable affinity for 5'-CGG, whereas saframycin S produces a strong footprint at this site [1]. Additionally, saframycin S uniquely binds to 5'-CTA [1].
| Evidence Dimension | DNA Sequence Selectivity (Covalent Binding Footprint) |
|---|---|
| Target Compound Data | Strong footprint at 5'-CGG and 5'-CTA; shared preference for 5'-GGG and 5'-GGC. |
| Comparator Or Baseline | Saframycin A: No affinity for 5'-CGG; shared preference for 5'-GGG and 5'-GGC. |
| Quantified Difference | Qualitative presence vs. absence of binding signal at 5'-CGG and 5'-CTA. |
| Conditions | Complementary-strand MPE.Fe(II) footprinting on pBR322 DNA restriction fragments (EcoRI/HindIII fragment) at pH 7.4, 37°C, in the presence of 9.5 mM dithiothreitol [1]. |
Why This Matters
This differential sequence recognition indicates that saframycin S engages a distinct subset of genomic targets, potentially offering a different spectrum of anticancer or antimicrobial activity that cannot be replicated by saframycin A.
- [1] Rao KE, Lown JW. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. Chem Res Toxicol. 1990 May-Jun;3(3):262-7. doi: 10.1021/tx00015a012. PMID: 2131839. View Source
